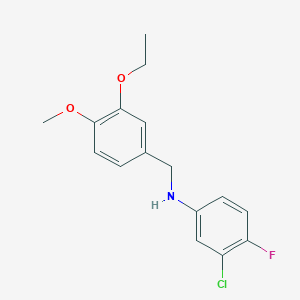
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazinone derivatives, which have been shown to exhibit a wide range of biological activities. DMBO has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to exert its biological effects through multiple pathways. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes. In addition, 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of several enzymes, including COX-2, iNOS, and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT, and reducing the levels of reactive oxygen species (ROS). In addition, 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been found to induce apoptosis and inhibit the growth of cancer cells by regulating the expression of several genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been extensively studied for its biological activities, making it a well-characterized compound for research purposes. However, 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities is not yet fully understood. In addition, 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has not been extensively tested in vivo, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one. One area of interest is the development of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one-based drugs for the treatment of cancer. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit anticancer properties in vitro, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, further studies are needed to evaluate the safety and efficacy of 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one in vivo, and to determine its full range of biological activities.
Synthesemethoden
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be synthesized through a multi-step process involving the reaction of 3-methoxyphenol with ethyl 2-chloroacetate, followed by cyclization with hydroxylamine hydrochloride and sodium carbonate. The resulting intermediate is then subjected to a series of reactions involving bromination, methylation, and oxidation to yield 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one in high yields.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to possess anticancer properties by inducing apoptosis and inhibiting the growth of cancer cells. 6,7-dimethoxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-20-11-6-4-5-10(7-11)16-18-13-9-15(22-3)14(21-2)8-12(13)17(19)23-16/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCNMYXFKQDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)

![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)
![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)


![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)